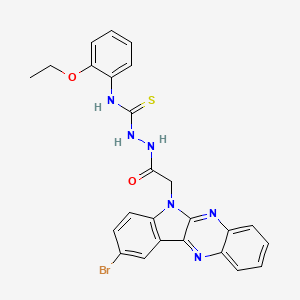
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((2-ethoxyphenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((2-ethoxyphenyl)amino)thioxomethyl)hydrazide is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((2-ethoxyphenyl)amino)thioxomethyl)hydrazide typically involves a multi-step protocol. The process begins with the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of indoloquinoxalinamines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((2-ethoxyphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Mechanism of Action
The primary mechanism of action for this compound involves DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal processes of DNA replication and transcription, leading to cytotoxic effects . This mechanism is particularly effective against rapidly dividing cells, making it a promising candidate for anticancer therapies. Additionally, the compound may interact with various proteins and enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor activity.
NCA0424: A synthetic derivative with good DNA binding affinity.
B-220 and 9-OH-B-220: Derivatives with significant multidrug resistance modulating activity.
Compared to these compounds, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((2-ethoxyphenyl)amino)thioxomethyl)hydrazide exhibits unique structural features that enhance its biological activity and specificity .
Properties
CAS No. |
109322-19-2 |
|---|---|
Molecular Formula |
C25H21BrN6O2S |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C25H21BrN6O2S/c1-2-34-21-10-6-5-9-19(21)29-25(35)31-30-22(33)14-32-20-12-11-15(26)13-16(20)23-24(32)28-18-8-4-3-7-17(18)27-23/h3-13H,2,14H2,1H3,(H,30,33)(H2,29,31,35) |
InChI Key |
VUWNRPUUDOTPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















